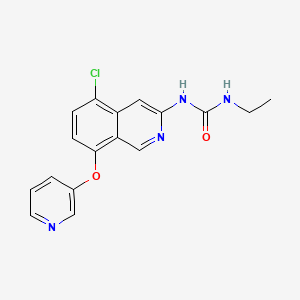
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique structure that combines a chloro-substituted isoquinoline moiety with a pyridin-3-yloxy group and an ethylurea fragment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ether Formation: The pyridin-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated isoquinoline reacts with a pyridin-3-ol derivative under basic conditions.
Urea Formation: Finally, the ethylurea fragment is attached through a reaction with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro or pyridin-3-yloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Pharmaceutical Research: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the ethyl group.
Uniqueness
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ethylurea fragment, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Propriétés
Formule moléculaire |
C17H15ClN4O2 |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
1-(5-chloro-8-pyridin-3-yloxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-20-17(23)22-16-8-12-13(10-21-16)15(6-5-14(12)18)24-11-4-3-7-19-9-11/h3-10H,2H2,1H3,(H2,20,21,22,23) |
Clé InChI |
DWBRGGBUADOHTA-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


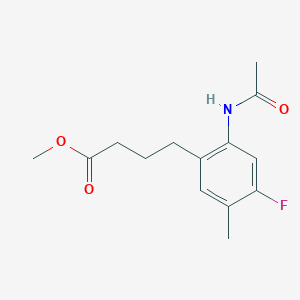
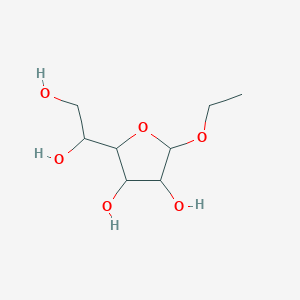
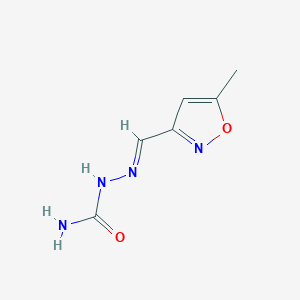
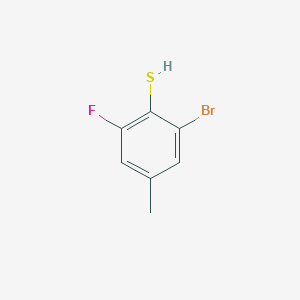
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
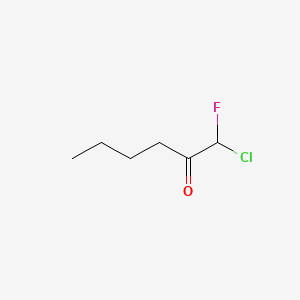
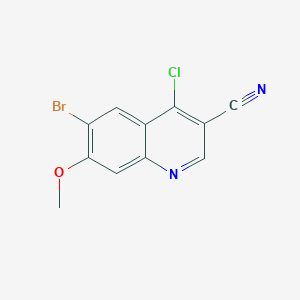


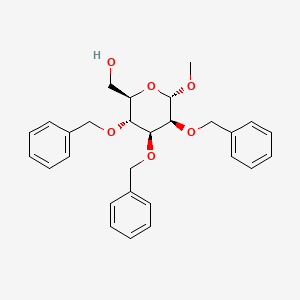
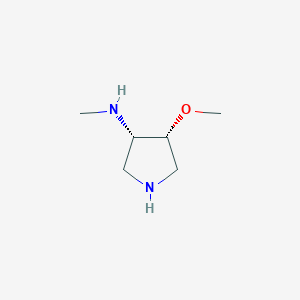
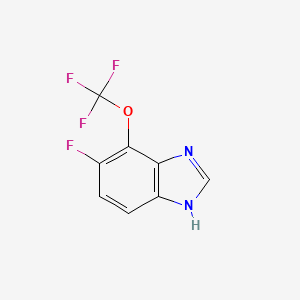

![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
